

M-525 degradation and storage conditions

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Compound of Interest

Compound Name: M-525

Cat. No.: B608794

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M-525 Technical Support Center

Welcome to the technical support center for the menin-MLL inhibitor, **M-525**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and potential degradation of **M-525**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **M-525** and what is its mechanism of action?

A1: **M-525** is a first-in-class, highly potent, and irreversible covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.^{[1][2]} It binds to the menin protein with high affinity (IC₅₀ of 3 nM) and then forms a covalent bond, leading to sustained inhibition.^{[1][2]} This disrupts the oncogenic activity of MLL fusion proteins, which are implicated in certain types of leukemia, by suppressing the expression of MLL-regulated genes like MEIS1 and HOX.^[1]

Q2: How should I store **M-525** upon receipt?

A2: Proper storage is crucial to maintain the stability and activity of **M-525**. Recommendations for storing the solid compound and stock solutions are summarized in the table below.

Q3: What is the best solvent to dissolve **M-525**?

A3: **M-525** is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q4: How stable is **M-525** in DMSO stock solutions?

A4: When stored correctly, **M-525** stock solutions in DMSO are stable for extended periods. However, the presence of water can affect the stability of compounds in DMSO.[4][5] It is crucial to use anhydrous DMSO and store the stock solution at -80°C in tightly sealed vials to minimize water absorption. For working solutions, it is advisable to prepare them fresh from the stock solution for each experiment.

Q5: Is **M-525** light-sensitive?

A5: The α,β -unsaturated carbonyl moiety in **M-525** has the potential for photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light.[3] Store in a dark place or use amber vials.

Data Presentation: Storage and Stability

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	0 - 4°C	Short-term (days to weeks)	Dry and dark.[3]
-20°C	Long-term (months to years)	Dry and dark.[3]	
Stock Solution (in anhydrous DMSO)	-80°C	Long-term (up to 1 year)[2]	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution (in cell culture medium)	Prepared fresh for each experiment	N/A	Use immediately after dilution.

Potential Degradation Pathways

While specific degradation studies for **M-525** are not publicly available, an analysis of its chemical structure reveals several functional groups that could be susceptible to degradation under certain conditions. Understanding these potential pathways can help in troubleshooting unexpected experimental results.

- **Hydrolysis of the Carbamate Group:** The methyl carbamate group could undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and methanol. [6][7][8] This would significantly alter the molecule's structure and likely abolish its activity.
- **Hydrolysis of the Sulfonamide Group:** Sulfonamides are generally stable to hydrolysis under neutral and basic conditions. [9][10] However, under strongly acidic conditions and elevated temperatures, hydrolysis can occur, cleaving the sulfur-nitrogen bond. [11]
- **Reactions of the α,β -Unsaturated Carbonyl (Acrylamide "Warhead"):** This electrophilic group is the "warhead" responsible for the covalent interaction with the target protein. It is also the most reactive part of the molecule and susceptible to degradation.
 - **Oxidation:** The double bond can be susceptible to oxidation, which could lead to a variety of degradation products and loss of covalent binding capability. [12][13][14]
 - **Photodegradation:** α,β -unsaturated carbonyl compounds can undergo photochemical reactions when exposed to light, particularly UV light. [15]
 - **Addition Reactions:** The electrophilic nature of the warhead makes it susceptible to addition reactions with nucleophiles other than the intended target protein, which could be present in the experimental medium.

Experimental Protocols

Cell Viability Assay Using M-525

This protocol provides a general guideline for assessing the effect of **M-525** on the viability of leukemia cell lines (e.g., MV4;11, MOLM-13).

Materials:

- **M-525** solid powder

- Anhydrous DMSO
- Leukemia cell line (e.g., MV4;11)
- Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Multichannel pipette
- Plate reader

Procedure:

- Prepare **M-525** Stock Solution:
 - Allow the **M-525** vial to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution of **M-525** in anhydrous DMSO.
 - Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C.
- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of **M-525** in culture medium from the 10 mM stock solution. A typical final concentration range for **M-525** could be 1 nM to 10 µM.

- Add 100 μ L of the diluted **M-525** solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest **M-525** concentration).
- Incubate the plate for the desired time period (e.g., 72 hours).
- Measure Cell Viability:
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Read the luminescence or absorbance on a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the cell viability against the log of the **M-525** concentration.
 - Calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guides

Issue 1: **M-525** shows lower than expected potency in my assay.

Possible Cause	Recommended Action
Degradation of M-525 stock solution	Prepare a fresh stock solution from solid M-525. Ensure the use of anhydrous DMSO and proper storage at -80°C in aliquots.
Repeated freeze-thaw cycles of stock solution	Use a fresh aliquot of the stock solution that has not been subjected to multiple freeze-thaw cycles.
Degradation of working solutions	Prepare working solutions fresh from the stock solution immediately before each experiment. Do not store diluted working solutions.
Incorrect concentration of stock solution	Verify the initial weighing of the solid compound and the volume of DMSO used. Consider having the concentration of the stock solution analytically confirmed.
Cell line resistance or passage number	Ensure you are using a sensitive cell line at a low passage number. Cell characteristics can change over time in culture.

Issue 2: High variability between replicate wells.

Possible Cause	Recommended Action
Inaccurate pipetting	Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions.
Uneven cell distribution	Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate	Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Compound precipitation in the medium	Check the solubility of M-525 at the working concentrations in your specific cell culture medium. If precipitation is observed, consider adjusting the final DMSO concentration or using a different formulation approach (with appropriate controls).

Visualizations

Caption: Experimental workflow for an **M-525** cell viability assay.

Caption: Troubleshooting logic for unexpected **M-525** experimental results.

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